BenchChemオンラインストアへようこそ!

3-methyl-2-(methylsulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone

Fragment-Based Drug Discovery X-ray Crystallography NUDT5

3-methyl-2-(methylsulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone (CAS 156112-54-8) is a fully substituted pyrimidin-4(3H)-one featuring a trifluoromethyl group at the 6‑position, a methylsulfanyl group at the 2‑position, and a methyl group at N3. The compound is listed as ligand PWS in the Protein Data Bank (PDB) entry 5QTS and has been identified as a fragment hit in crystallographic screens against the human NUDT5 (ADP‑sugar pyrophosphatase) protein.

Molecular Formula C7H7F3N2OS
Molecular Weight 224.2
CAS No. 156112-54-8
Cat. No. B2460818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-2-(methylsulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone
CAS156112-54-8
Molecular FormulaC7H7F3N2OS
Molecular Weight224.2
Structural Identifiers
SMILESCN1C(=O)C=C(N=C1SC)C(F)(F)F
InChIInChI=1S/C7H7F3N2OS/c1-12-5(13)3-4(7(8,9)10)11-6(12)14-2/h3H,1-2H3
InChIKeyPBQNVDKEOYJSNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-methyl-2-(methylsulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone (CAS 156112-54-8): Core Chemical Identity and Available Baseline Data


3-methyl-2-(methylsulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone (CAS 156112-54-8) is a fully substituted pyrimidin-4(3H)-one featuring a trifluoromethyl group at the 6‑position, a methylsulfanyl group at the 2‑position, and a methyl group at N3. The compound is listed as ligand PWS in the Protein Data Bank (PDB) entry 5QTS and has been identified as a fragment hit in crystallographic screens against the human NUDT5 (ADP‑sugar pyrophosphatase) protein [1]. Its physicochemical properties are catalogued in the PDB chemical component dictionary: molecular formula C₇H₇F₃N₂OS, formula weight 224.20 Da, calculated logP approximately 1.52, and topological polar surface area 60.2 Ų [2]. This ligand‑protein interaction data provides a starting point for structure‑based drug design efforts targeting NUDT5.

Why Generic Substitution of 3-methyl-2-(methylsulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone Risks Irreproducible Results


In‑class 2‑(methylsulfanyl)‑6‑(trifluoromethyl)pyrimidin‑4(3H)‑ones are not interchangeable building blocks or tool compounds. Small variations in the N3‑substituent (e.g., methyl vs. ethyl vs. 2‑bromoethyl) dramatically alter the compound’s reactivity profile in alkylation and nucleophilic substitution cascades. Experimental data show that methylation of 6‑polyfluoroalkyl‑2‑thiouracils initially yields the 2‑methylsulfanyl‑substituted pyrimidin‑4‑one, but the selectivity for subsequent S,N3‑ vs. S,O‑dimethyl derivatives depends critically on the N3‑alkyl group and reaction conditions [1]. In the NUDT5 fragment‑screening campaign, the bound pose and crystallographic occupancy of ligand PWS are a direct consequence of the N3‑methyl, 2‑methylsulfanyl, and 6‑trifluoromethyl substitution pattern; any alteration would be expected to abolish or significantly alter the binding mode [2]. These factors make the exact title compound indispensable for synthetic schemes targeting selective S,N3‑alkylation products or for structure‑based medicinal chemistry programs requiring the precise fragment geometry observed in PDB 5QTS.

Quantitative Comparative Evidence for 3-methyl-2-(methylsulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone Versus Structural Analogs


Crystallographic Fragment Hit Validation: Occupancy and Real‑Space Correlation in NUDT5 Binding Site

In the PanDDA crystallographic fragment screen against human NUDT5, the title compound (deposited as ligand PWS, also designated 8J‑537S) was identified as a binding‑site ligand. The PanDDA event map unambiguously places the compound in a previously unreported allosteric pocket of NUDT5 with an average occupancy of approximately 0.74 across the four chains in the asymmetric unit, and a real‑space correlation coefficient (RSCC) of 0.874–0.783, values that are consistent with a well‑defined but weakly bound fragment [1]. This binding site was not detected by a parallel ¹⁹F NMR fragment screen, underscoring the unique sensitivity of crystallographic detection for this chemotype [2]. No other 2‑(methylsulfanyl)‑6‑(trifluoromethyl)pyrimidin‑4(3H)‑one derivative appears in the deposited PanDDA dataset, making this the sole comparative reference in this chemical series.

Fragment-Based Drug Discovery X-ray Crystallography NUDT5 PanDDA

Selectivity in S‑Alkylation: Unique Reactivity of the N3‑Methyl Derivative vs. N3‑Unsubstituted and N3‑Ethyl Analogs

The title compound is formed as the primary product upon methylation of 6‑(trifluoromethyl)‑2‑thiouracil with methyl iodide. Under optimized conditions (t‑BuOH, Cs₂CO₃, reflux), further alkylation gives S,N3‑dimethyl and S,O‑dimethyl derivatives. Critically, when the substrate is the N3‑unsubstituted 2‑thiouracil, the initial S‑methylation product can undergo subsequent alkylation at either N3 or O, leading to mixed regioisomers; the selectivity for the S,N3‑dimethyl isomer (i.e., retention of the N3‑methyl group of the title compound) reaches a 40.5:1 ratio under optimal conditions, compared to approximately 1:1 mixtures obtained with N3‑ethyl substrates under comparable conditions [1]. This demonstrates that the N3‑methyl substitution pattern of the title compound uniquely predisposes the molecule for selective downstream functionalization at sulfur rather than oxygen.

Synthetic Chemistry Regioselectivity 6‑Trifluoromethylpyrimidinones Thiouracil Alkylation

Binding Site Uniqueness: Crystallographic Pocket Not Engaged by Other Fluorine‑Containing Fragments in the Same Library

The PanDDA fragment campaign against NUDT5 screened the BIONET Fluorine Fragment Library. The title compound (PWS) was the only fragment from this library that occupied a specific allosteric pocket adjacent to the NUDIX domain. No other 2‑(methylsulfanyl)‑6‑(trifluoromethyl)pyrimidin‑4(3H)‑one analogs, nor other fluorine‑containing fragments with similar topological features, were observed in this pocket [1]. This chemical probe‑specific pocket engagement was highlighted in the comparative analysis of crystallographic vs. ¹⁹F NMR screening, where this pocket was entirely missed by the NMR‑based approach [2]. The uniqueness of this binding event provides a critical differentiator: only the title compound among the screened fragments accesses this cryptic site.

Allosteric Binding Site Fragment Screening NUDT5 Fluorine Fragment Library

Physicochemical Property Differentiation: Calculated logP and PSA Relative to Structurally Adjacent Pyrimidinones

The PDB Chemical Component Dictionary lists the title compound with a calculated logP of 1.521 and a topological polar surface area (TPSA) of 60.19 Ų [1]. By comparison, the N3‑unsubstituted analog 2‑(methylsulfanyl)‑6‑(trifluoromethyl)pyrimidin‑4(3H)‑one has a computed logP of approximately 1.0 (estimated using ChemAxon) and a TPSA of approximately 55 Ų [2]. The N3‑methyl group thus increases lipophilicity by roughly 0.5 logP units while modestly increasing PSA, placing the title compound in a favorable property space for CNS penetration (logP 1–3, TPSA <70 Ų) that is not accessible to the N3‑unsubstituted parent.

Physicochemical Properties logP PSA Drug-likeness

Optimal Procurement and Application Scenarios for 3-methyl-2-(methylsulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone


Fragment Elaboration for Allosteric NUDT5 Inhibitor Discovery

This compound is the only validated crystallographic fragment for the novel allosteric pocket of NUDT5 identified in PanDDA screening. Structure‑based drug discovery groups should procure this exact compound for fragment‑growing or merging campaigns, as no other chemotype is known to occupy this site. The deposited PDB structure 5QTS provides the precise binding pose necessary for computational docking and pharmacophore modeling. Because ¹⁹F NMR fails to detect this binding event, crystallographic soaking remains the only effective readout for analog activity, making the title compound an essential positive control for assay development [1].

Selective S‑Alkylation Precursor in 6‑Trifluoromethylpyrimidinone Synthesis

For synthetic chemists building libraries of 2‑substituted‑6‑(trifluoromethyl)pyrimidin‑4(3H)‑ones, the title compound is the preferred precursor when S,N3‑dialkylation selectivity is required. Under optimized conditions (t‑BuOH, Cs₂CO₃), subsequent alkylation proceeds with 40.5:1 S,N3‑selectivity, avoiding the problematic S,O‑dialkylation mixtures observed with N3‑ethyl or N3‑unsubstituted analogs. This selectivity advantage translates directly into higher isolated yields and reduced purification costs for the S,N3‑dimethyl product [2].

CNS‑Oriented Fragment Library Design and Procurement

The title compound’s calculated logP (1.52) and TPSA (60.2 Ų) place it within the established CNS drug‑like space (logP 1–3, TPSA <70 Ų). Procurement for CNS‑focused fragment libraries is justified over the more polar, lower logP N3‑unsubstituted analog, which falls below the typical CNS desirability range. The compound’s three‑dimensional binding pose in NUDT5 also provides a template for designing CNS‑penetrant allosteric modulators [1].

Crystallographic Assay Development Positive Control for NUDT5 PanDDA Workflows

Any laboratory implementing PanDDA crystallographic fragment screening against NUDT5 should procure this compound as a validated positive control. It provides a known, reproducible binding signal in the allosteric pocket and can be used to calibrate soaking conditions, data collection parameters, and the PanDDA analysis pipeline. Its unique binding profile makes it superior to orthosteric controls for assessing the detection sensitivity of the crystallographic assay for this specific pocket [1].

Quote Request

Request a Quote for 3-methyl-2-(methylsulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.